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molecular formula C18H23ClN2O B8369622 4-Diphenylacetylamino-butylamine hydrochloride

4-Diphenylacetylamino-butylamine hydrochloride

Cat. No. B8369622
M. Wt: 318.8 g/mol
InChI Key: CKNPUESPRKTORB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07320993B1

Procedure details

Batch size: 5.5 g (14.4 mmol) N-(4-diphenylacetylamino-butyl)-carbamic acid tert-butyl ester and 4.1 ml (49 mmol) concentrated hydrochloric acid in 60 ml ethanol.
Name
N-(4-diphenylacetylamino-butyl)-carbamic acid tert-butyl ester
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][CH2:9][CH2:10][CH2:11][NH:12][C:13](=[O:27])[CH:14]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)(C)(C)C.[ClH:29]>C(O)C>[ClH:29].[C:15]1([CH:14]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:13]([NH:12][CH2:11][CH2:10][CH2:9][CH2:8][NH2:7])=[O:27])[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:3.4|

Inputs

Step One
Name
N-(4-diphenylacetylamino-butyl)-carbamic acid tert-butyl ester
Quantity
5.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCCCNC(C(C1=CC=CC=C1)C1=CC=CC=C1)=O)=O
Step Two
Name
Quantity
4.1 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
Cl.C1(=CC=CC=C1)C(C(=O)NCCCCN)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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